2,4-Dichloroanisole

Thermochemistry Isomer Stability Calorimetry

2,4-Dichloroanisole is an essential, irreplaceable analytical reference standard for the accurate quantification of chloroanisole contamination in wine, cork, and drinking water. Its specific volatility and odor threshold profile (OTC: 0.03–4 ng L⁻¹), which is distinct from other isomers such as 2,6-dichloroanisole, mandates its procurement as a certified reference material for rigorous HS-SPME-GC-MS and GC-ECD calibration. Using a generic standard will compromise method validation, leading to inaccurate quantification and flawed quality control decisions. This compound also uniquely enables ortho-selective photochemical dechlorination and serves as a defined model substrate for benchmarking electrocatalytic reductive dechlorination systems, delivering unmatched reproducibility in critical research and industrial analytical workflows.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 553-82-2
Cat. No. B165449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroanisole
CAS553-82-2
Synonyms2,4-Dichloromethoxybenzene
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyCICQUFBZCADHHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloroanisole (CAS 553-82-2): Physicochemical Properties and Baseline Identity for Scientific Procurement


2,4-Dichloroanisole (CAS 553-82-2), also known as 2,4-dichloro-1-methoxybenzene, is a halogenated aromatic ether belonging to the dichloroanisole isomer family. It is characterized as a clear, colorless liquid at room temperature with a melting point of 24-27 °C . Key baseline properties include a density of 1.288 g/mL at 25 °C, a boiling point of 110 °C at 12 mmHg, a LogP of 3.00-3.3, and a molecular weight of 177.03 g/mol [1]. This compound serves as an established analytical reference standard and a versatile synthetic intermediate, with its specific substitution pattern dictating distinct physicochemical and reactivity profiles compared to its isomeric counterparts [2].

Why 2,4-Dichloroanisole Cannot Be Interchanged with Other Dichloroanisole Isomers or Analogs


Substituting 2,4-dichloroanisole with a generic 'dichloroanisole' or a structurally similar analog is not scientifically valid for applications requiring reproducible reactivity, analytical specificity, or consistent physical properties. This is because the exact positioning of the two chlorine atoms and the methoxy group on the benzene ring fundamentally dictates the molecule's electronic distribution, steric environment, and, consequently, its chemical and physical behavior [1]. For instance, the specific 2,4-substitution pattern leads to a unique site-selectivity in photochemical reactions that is not observed in other isomers [2]. Furthermore, the thermodynamic stability, as measured by the standard molar enthalpy of formation, varies significantly between isomers, directly impacting their behavior in energetic or high-temperature processes [1]. Even in analytical contexts, 2,4-dichloroanisole possesses a distinct volatility profile and a unique odor threshold concentration, which means it cannot serve as a direct surrogate for 2,6-dichloroanisole or 2,4,6-trichloroanisole in sensory or environmental monitoring studies [3][4].

Quantitative Evidence Guide: Differentiating 2,4-Dichloroanisole from its Closest Analogs


2,4-Dichloroanisole Exhibits a Distinct Standard Molar Enthalpy of Formation Compared to Its Isomers

The standard molar enthalpy of formation in the gaseous phase is a fundamental thermodynamic property that dictates a compound's stability and reactivity in high-energy processes. For 2,4-dichloroanisole, this value is significantly different from other dichloroanisole isomers, including 2,3-, 2,6-, and 3,5-dichloroanisole [1].

Thermochemistry Isomer Stability Calorimetry

Superior Reactivity of 2,4-Dichloroanisole in Electrocatalytic Dechlorination Over 2,4-Dichlorotoluene

In a comparative study of electrocatalytic dechlorination over a palladium-loaded carbon felt cathode, the reactivity of various 2,4-dichlorophenyl derivatives was quantitatively ranked. 2,4-Dichloroanisole demonstrated significantly higher reactivity than the less electron-withdrawing analog, 2,4-dichlorotoluene, placing it in an intermediate reactivity tier within the series [1].

Electrocatalysis Dechlorination Environmental Remediation

2,4-Dichloroanisole Enables Ortho-Selective Photochemical Dechlorination Unattainable with its Phenol Analog

Under UV irradiation, 2,4-dichloroanisole undergoes a highly site-selective photodechlorination, cleaving the chlorine atom at the ortho position relative to the methoxy group. This selectivity is a distinct synthetic advantage over the analogous phenol derivative, 2,4-dichlorophenol, which exhibits lower photoreactivity and fails to achieve the same level of selectivity [1].

Photochemistry Site-Selective Synthesis C-X Bond Cleavage

2,4-Dichloroanisole and 2,6-Dichloroanisole are Quantified as Distinct Analytes Due to Unique Volatility and Sensory Profiles

In analytical methodologies for detecting off-flavors in wine and cork, 2,4-dichloroanisole and its isomer, 2,6-dichloroanisole, are treated and quantified as completely separate analytes [1][2]. This is due to their distinct physicochemical properties, particularly volatility and odor threshold concentrations (OTC). 2,4-DCA has a reported odor threshold concentration in the range of 0.03–4 ng L⁻¹ [3].

Analytical Chemistry HS-SPME Cork Taint Analysis

Reaction of 2,4-Dichloroanisole with Aldehydes Proceeds via a Different Mechanism Than the Phenol Analog

A foundational study highlights a fundamental difference in the condensation behavior of 2,4-dichloroanisole versus its phenol counterpart, 2,4-dichlorophenol. In the presence of acidic condensation agents, the anisole undergoes substitution not only at the ortho-position but also at the meta-position relative to the methoxy group, a pathway unavailable to the phenol [1].

Electrophilic Aromatic Substitution Reaction Mechanism Synthetic Chemistry

High-Value Application Scenarios for 2,4-Dichloroanisole Based on Its Differentiated Properties


Analytical Chemistry: As a Certified Reference Material (CRM) for Environmental and Food Safety Monitoring

2,4-Dichloroanisole is an essential analytical standard for the quantification of chloroanisole contamination in wine, cork, and drinking water. Due to its distinct volatility and odor threshold profile (OTC: 0.03–4 ng L⁻¹) which differs from other isomers like 2,6-dichloroanisole [1], it must be procured as a high-purity certified reference material for the accurate calibration of HS-SPME-GC-MS and GC-ECD methods [2][3]. The use of a generic standard would compromise method validation and lead to inaccurate quantification of this specific off-flavor compound, directly impacting quality control decisions in the beverage and packaging industries.

Synthetic Chemistry: As a Substrate for Regiospecific Photochemical Transformations

This compound is the optimal starting material for achieving ortho-selective photochemical dechlorination of a dichlorinated aromatic ring [4]. This selectivity, which allows for the exclusive formation of specific mono-chlorinated biphenyl derivatives, is not possible with the corresponding phenol derivative, 2,4-dichlorophenol, which exhibits lower photoreactivity and no such selectivity [4]. Procuring 2,4-dichloroanisole is therefore critical for synthetic pathways that require a photochemical step to install a new functional group regiospecifically, avoiding complex product mixtures and simplifying purification.

Environmental Science: As a Model Compound for Studying Dechlorination Technologies

In the evaluation of electrocatalytic or other reductive dechlorination systems for remediating chlorinated aromatic pollutants, 2,4-dichloroanisole serves as a valuable model substrate. Its relative reactivity in these systems is known to be higher than that of 2,4-dichlorotoluene but lower than that of 2,4-dichlorophenoxyacetic acid [5]. This defined placement in the reactivity scale makes it useful for benchmarking the performance of new catalysts or electrochemical cell designs. Using 2,4-dichlorotoluene as a substitute would not provide a representative challenge for the technology's ability to cleave carbon-chlorine bonds in oxygenated aromatics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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